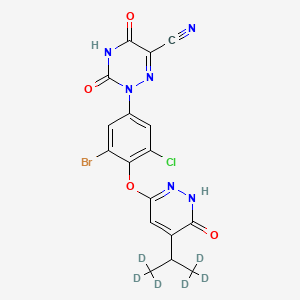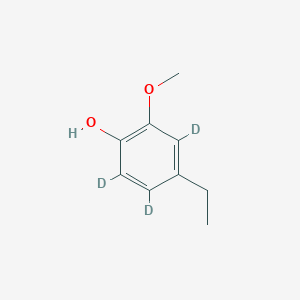
ddATP|AS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dideoxyadenosine triphosphate is a modified nucleotide used primarily in DNA sequencing. It is a dideoxynucleotide, meaning it lacks the 3’ hydroxyl group necessary for forming a phosphodiester bond, which results in the termination of DNA strand elongation. This property makes it a crucial component in the Sanger sequencing method, where it helps in determining the sequence of nucleotide bases in DNA.
準備方法
Synthetic Routes and Reaction Conditions
Dideoxyadenosine triphosphate is synthesized through a multi-step chemical process. The starting material is typically adenosine, which undergoes a series of chemical reactions to remove the 2’ and 3’ hydroxyl groups, resulting in the formation of dideoxyadenosine. This intermediate is then phosphorylated to produce dideoxyadenosine triphosphate. The reaction conditions often involve the use of protective groups to prevent unwanted reactions and the use of specific reagents to achieve the desired modifications .
Industrial Production Methods
In industrial settings, dideoxyadenosine triphosphate is produced using biocatalytic methods involving microorganisms such as Saccharomyces cerevisiae. These methods leverage the natural enzymatic pathways of the microorganisms to convert adenosine monophosphate to dideoxyadenosine triphosphate. The process is optimized for high yield and purity through the use of specific growth conditions and the addition of chemical effectors .
化学反応の分析
Types of Reactions
Dideoxyadenosine triphosphate primarily undergoes chain termination reactions during DNA synthesis. It can also participate in phosphorylation and dephosphorylation reactions.
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of dideoxyadenosine triphosphate include phosphorylating agents, protective group reagents, and specific enzymes such as DNA polymerase. The conditions typically involve controlled pH, temperature, and the presence of cofactors like magnesium ions .
Major Products Formed
The major product formed from the incorporation of dideoxyadenosine triphosphate into a DNA strand is a terminated DNA fragment. This termination is crucial for the sequencing process, as it allows for the determination of the nucleotide sequence by analyzing the lengths of the terminated fragments .
科学的研究の応用
Dideoxyadenosine triphosphate is widely used in various scientific research applications:
DNA Sequencing: It is a key component in the Sanger sequencing method, which is used for determining the nucleotide sequence of DNA.
Genetic Research: It is used in studies involving gene expression, mutation analysis, and genetic mapping.
Medical Diagnostics: It plays a role in diagnostic tests for genetic disorders and infectious diseases.
Biotechnology: It is used in the development of genetically modified organisms and in the production of recombinant proteins.
作用機序
Dideoxyadenosine triphosphate exerts its effects by being incorporated into a growing DNA strand during DNA synthesis. Due to the absence of the 3’ hydroxyl group, it prevents the addition of further nucleotides, effectively terminating the DNA strand. This mechanism is utilized in DNA sequencing to generate a series of terminated fragments that can be analyzed to determine the DNA sequence . The molecular target of dideoxyadenosine triphosphate is the DNA polymerase enzyme, which incorporates it into the DNA strand .
類似化合物との比較
Similar Compounds
Deoxyadenosine triphosphate: Unlike dideoxyadenosine triphosphate, deoxyadenosine triphosphate has a 3’ hydroxyl group and does not terminate DNA synthesis.
Dideoxycytidine triphosphate: Another dideoxynucleotide used in DNA sequencing, but it pairs with guanine instead of thymine.
Dideoxyguanosine triphosphate: Similar to dideoxyadenosine triphosphate but pairs with cytosine.
Uniqueness
Dideoxyadenosine triphosphate is unique in its ability to terminate DNA synthesis at adenine bases, making it an essential tool in the Sanger sequencing method. Its specific incorporation and termination properties allow for precise determination of DNA sequences .
特性
分子式 |
C10H16N5O10P3S |
|---|---|
分子量 |
491.25 g/mol |
IUPAC名 |
[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O10P3S/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(23-7)3-22-28(21,29)25-27(19,20)24-26(16,17)18/h4-7H,1-3H2,(H,19,20)(H,21,29)(H2,11,12,13)(H2,16,17,18)/t6-,7+,28?/m0/s1 |
InChIキー |
GKHYYEIUSLRFJG-GHUKLPSLSA-N |
異性体SMILES |
C1C[C@@H](O[C@@H]1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N |
正規SMILES |
C1CC(OC1COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15136248.png)

![Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate](/img/structure/B15136254.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15136261.png)


![(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid](/img/structure/B15136284.png)


![(3S)-1-[(2S)-2-hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B15136300.png)
![4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid](/img/structure/B15136319.png)


